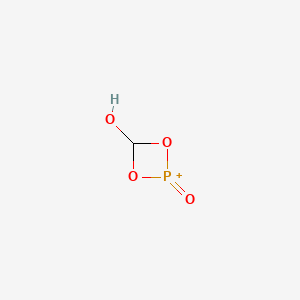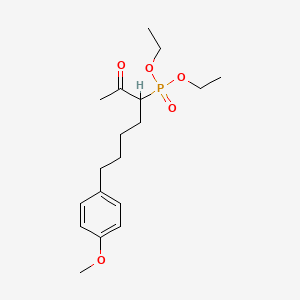
N,N'-Diisopropyl-1,2-trans-cyclohexanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diisopropyl-1,2-trans-cyclohexanediamine: is an organic compound with the molecular formula C12H26N2. It is a derivative of cyclohexanediamine, where the amino groups are substituted with isopropyl groups. This compound is known for its applications in various chemical reactions and as a ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine typically involves the reaction of 1,2-trans-cyclohexanediamine with isopropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides or sulfonates in the presence of a base like NaOH or K2CO3.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexanediamine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology and Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with specific biological activities.
Industry: In the industrial sector, N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used in the synthesis of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism by which N,N’-Diisopropyl-1,2-trans-cyclohexanediamine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the ligand.
Comparaison Avec Des Composés Similaires
- N,N’-Dimethyl-1,2-trans-cyclohexanediamine
- N,N’-Diethyl-1,2-trans-cyclohexanediamine
- N,N’-Dipropyl-1,2-trans-cyclohexanediamine
Comparison: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination properties. Compared to its dimethyl and diethyl counterparts, the isopropyl-substituted compound may exhibit different solubility, stability, and catalytic activity in coordination complexes.
Propriétés
Numéro CAS |
93429-92-6 |
|---|---|
Formule moléculaire |
C12H26N2 |
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
(1R,2R)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m1/s1 |
Clé InChI |
VGPJQHMGHSBWTG-VXGBXAGGSA-N |
SMILES isomérique |
CC(C)N[C@@H]1CCCC[C@H]1NC(C)C |
SMILES canonique |
CC(C)NC1CCCCC1NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)









![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
